2,4-diphenyl-N-propylpyrimidine-5-carboxamide

Catalog No.
S3126086
CAS No.
338771-91-8
M.F
C20H19N3O
M. Wt
317.392
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-diphenyl-N-propylpyrimidine-5-carboxamide

CAS Number

338771-91-8

Product Name

2,4-diphenyl-N-propylpyrimidine-5-carboxamide

IUPAC Name

2,4-diphenyl-N-propylpyrimidine-5-carboxamide

Molecular Formula

C20H19N3O

Molecular Weight

317.392

InChI

InChI=1S/C20H19N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,21,24)

InChI Key

TVLUJNMOJVREQD-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Solubility

not available

2,4-Diphenyl-N-propylpyrimidine-5-carboxamide is a synthetic organic compound characterized by its pyrimidine core, which is substituted at the 2 and 4 positions with phenyl groups and at the 5 position with a carboxamide functional group. The propyl group is attached to the nitrogen atom at the N position. This structural configuration imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

Typical of amides and pyrimidines:

  • Nucleophilic Substitution: The nitrogen atom in the carboxamide can undergo nucleophilic attack, leading to the formation of derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can hydrolyze to form the corresponding carboxylic acid and amine.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives through condensation.

Research indicates that compounds similar to 2,4-diphenyl-N-propylpyrimidine-5-carboxamide exhibit various biological activities:

  • Anti-inflammatory Properties: Some pyrimidine derivatives have shown inhibition of cyclooxygenase enzymes, suggesting potential use as anti-inflammatory agents .
  • Antimicrobial Activity: Certain structural analogs have demonstrated effectiveness against a range of bacterial strains.
  • Anticancer Effects: Preliminary studies suggest that related compounds may induce apoptosis in cancer cells, although specific data for this compound is limited.

Several methods can be employed to synthesize 2,4-diphenyl-N-propylpyrimidine-5-carboxamide:

  • Multi-component Reactions: Utilizing amidines and carboxylic acids in a one-pot synthesis approach has been reported as an efficient method for generating pyrimidine derivatives .
  • Cyclization Reactions: Starting from appropriate phenyl-substituted precursors, cyclization can yield the desired pyrimidine structure.
  • Functional Group Transformations: Existing pyrimidine derivatives can be modified through substitution reactions to introduce the propyl and phenyl groups.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or antimicrobial drugs.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The unique properties of pyrimidines could be explored in developing advanced materials.

Interaction studies involving 2,4-diphenyl-N-propylpyrimidine-5-carboxamide focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Studies assessing its effect on cyclooxygenase enzymes indicate potential as an anti-inflammatory agent.
  • Protein Binding: Investigations into how this compound interacts with proteins may provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2,4-diphenyl-N-propylpyrimidine-5-carboxamide, including:

Compound NameStructure FeaturesUnique Properties
2,6-Diphenyl-N-propylpyrimidine-4-carboxamideSubstituted at different positionsPotentially different biological activity profiles
4-Phenyl-N-propylpyrimidine-5-carboxamideSingle phenyl substitutionMay exhibit distinct pharmacological effects
2-(4-Chlorophenyl)-N-propylpyrimidine-5-carboxamideChlorine substitution on phenyl ringIncreased lipophilicity could enhance bioavailability

These compounds highlight the uniqueness of 2,4-diphenyl-N-propylpyrimidine-5-carboxamide through variations in substitution patterns that may affect their biological activities and chemical reactivity.

XLogP3

3.7

Dates

Modify: 2023-08-18

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